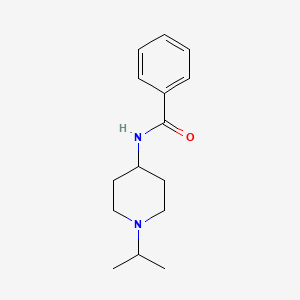
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as TSTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylating agents and is commonly used as a coupling reagent in peptide synthesis. TSTU has also been studied for its potential applications in drug design and discovery.
作用机制
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid works by activating the carboxyl group of the amino acid, allowing it to react with the amine group of another amino acid. This reaction results in the formation of an amide bond, which is the basis of peptide synthesis. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be a highly effective coupling reagent, producing high yields of peptide products.
Biochemical and Physiological Effects:
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid does not have any known biochemical or physiological effects on its own. Its use is limited to laboratory experiments and research.
实验室实验的优点和局限性
One of the main advantages of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is its high coupling efficiency, resulting in high yields of peptide products. It is also relatively stable and easy to handle in the laboratory. However, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has some limitations, including its high cost and the potential for side reactions with certain amino acids. Careful selection of amino acids and reaction conditions is necessary to minimize these side reactions.
未来方向
There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of research is the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in the synthesis of peptidomimetics and other bioactive compounds. Additionally, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid could be studied for its potential applications in drug delivery and targeted drug therapy.
In conclusion, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is a widely used coupling reagent in peptide synthesis and has potential applications in drug design and discovery. Its mechanism of action is well-understood and it has been shown to be a highly effective reagent in laboratory experiments. While there are some limitations to its use, careful selection of reaction conditions can minimize these issues. There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, including the development of new coupling reagents and the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in drug delivery and targeted therapy.
合成方法
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting intermediate is then reacted with thiomorpholine to produce 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. The synthesis of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is commonly used in research laboratories.
科学研究应用
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been extensively used in scientific research for its ability to facilitate peptide synthesis. It has been shown to be an effective coupling reagent in the formation of amide bonds between amino acids. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has also been studied for its potential applications in drug design and discovery. It has been shown to be a useful tool in the synthesis of peptidomimetics and other bioactive compounds.
属性
IUPAC Name |
4-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWHUBWWKXGRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)